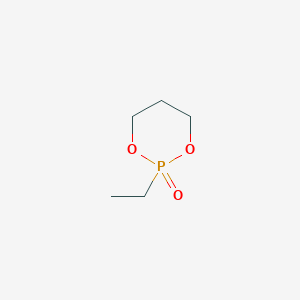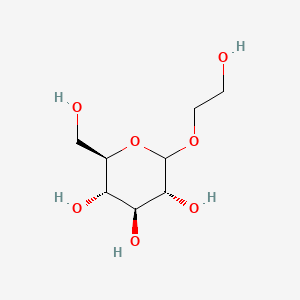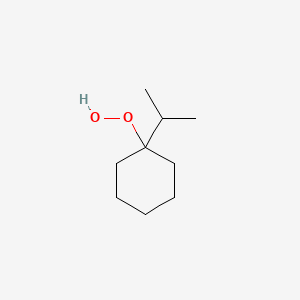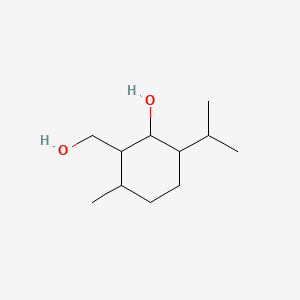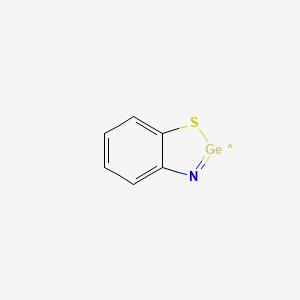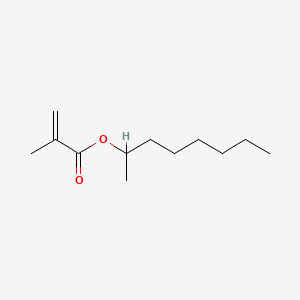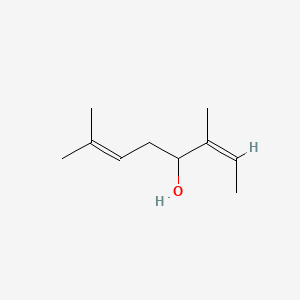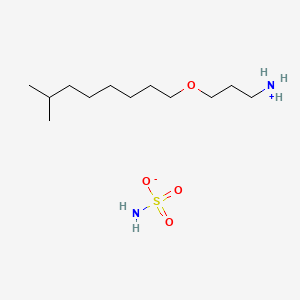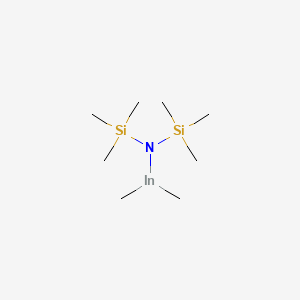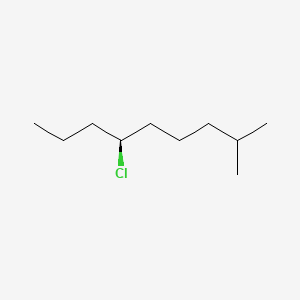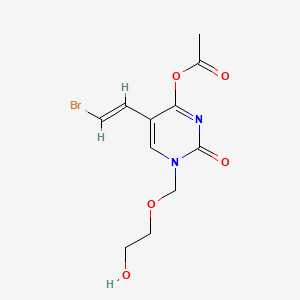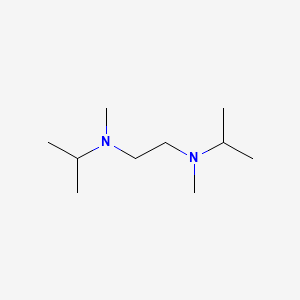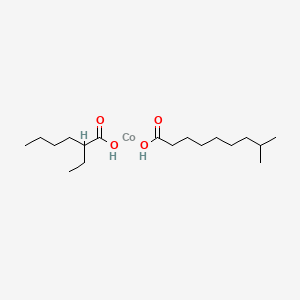
(2-Ethylhexanoato-O)(isodecanoato-O)cobalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylhexanoato-O)(isodecanoato-O)cobalt is an organometallic compound that contains cobalt as the central metal atom coordinated with two organic ligands: 2-ethylhexanoate and isodecanoate. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexanoato-O)(isodecanoato-O)cobalt typically involves the reaction of cobalt salts with 2-ethylhexanoic acid and isodecanoic acid. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
CoCl2+2C8H16O2→Co(C8H15O2)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using cobalt chloride, 2-ethylhexanoic acid, and isodecanoic acid. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
(2-Ethylhexanoato-O)(isodecanoato-O)cobalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt oxides.
Reduction: It can be reduced to lower oxidation states of cobalt.
Substitution: The organic ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using other carboxylic acids or phosphines.
Major Products Formed
Oxidation: Cobalt oxides (e.g., CoO, Co$_3$O$_4$)
Reduction: Lower oxidation state cobalt complexes
Substitution: New cobalt complexes with different ligands
Scientific Research Applications
(2-Ethylhexanoato-O)(isodecanoato-O)cobalt has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Material Science: The compound is used in the synthesis of cobalt-containing materials, such as magnetic nanoparticles and thin films.
Biology and Medicine: It is studied for its potential use in medical imaging and as a therapeutic agent due to its cobalt content.
Industry: The compound is used in the production of coatings, adhesives, and lubricants.
Mechanism of Action
The mechanism of action of (2-Ethylhexanoato-O)(isodecanoato-O)cobalt involves the coordination of cobalt with the organic ligands, which stabilizes the metal center and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.
Comparison with Similar Compounds
Similar Compounds
- (2-Ethylhexanoato-O)(isodecanoato-O)lead
- (2-Ethylhexanoato-O)(isodecanoato-O)nickel
- (2-Ethylhexanoato-O)(isodecanoato-O)iron
Uniqueness
(2-Ethylhexanoato-O)(isodecanoato-O)cobalt is unique due to its specific coordination environment and the properties imparted by the cobalt center. Compared to similar compounds, it offers distinct advantages in catalysis and material science applications due to the specific reactivity and stability of cobalt.
Properties
CAS No. |
85135-78-0 |
|---|---|
Molecular Formula |
C18H36CoO4 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
cobalt;2-ethylhexanoic acid;8-methylnonanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.Co/c1-9(2)7-5-3-4-6-8-10(11)12;1-3-5-6-7(4-2)8(9)10;/h9H,3-8H2,1-2H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
GTPGAWODYJQYKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.CC(C)CCCCCCC(=O)O.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


